molecular formula C7H3ClF2O B1415171 5-Chloro-2,4-difluorobenzaldehyde CAS No. 695187-29-2

5-Chloro-2,4-difluorobenzaldehyde

Cat. No. B1415171
CAS RN: 695187-29-2
M. Wt: 176.55 g/mol
InChI Key: JQYSGEFOABIZKR-UHFFFAOYSA-N
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Description

5-Chloro-2,4-difluorobenzaldehyde is a chemical compound with the molecular formula C7H3ClF2O . It has a molecular weight of 176.55 . The compound is typically stored at an ambient temperature in an inert atmosphere . It is available in a physical form that ranges from colorless to white to yellow, and can be either a liquid or a solid .


Synthesis Analysis

The synthesis of 5-Chloro-2,4-difluorobenzaldehyde and similar fluorobenzaldehydes can be achieved through a process that involves reacting a halogenated benzaldehyde with a metal fluoride in the presence of a catalyst . The catalyst used can be a quaternary phosphonium salt or a quaternary ammonium salt .


Molecular Structure Analysis

The InChI code for 5-Chloro-2,4-difluorobenzaldehyde is 1S/C7H3ClF2O/c8-5-1-4(3-11)6(9)2-7(5)10/h1-3H . This code provides a specific description of the compound’s molecular structure.


Physical And Chemical Properties Analysis

5-Chloro-2,4-difluorobenzaldehyde is a colorless to white to yellow liquid or solid . It has a molecular weight of 176.55 and is typically stored in an inert atmosphere at ambient temperature .

Safety and Hazards

The safety information available indicates that 5-Chloro-2,4-difluorobenzaldehyde is labeled with the GHS07 pictogram . The hazard statements include H302 , and the precautionary statements include P261, P280, P305+P351+P338, P304+P340, P405, and P501 .

Future Directions

While specific future directions for 5-Chloro-2,4-difluorobenzaldehyde are not mentioned in the search results, it’s worth noting that fluorobenzaldehydes are important intermediates in the synthesis of fluorine-containing agricultural chemicals or pharmaceuticals . As such, future research may focus on improving the synthesis process or exploring new applications for these compounds.

properties

IUPAC Name

5-chloro-2,4-difluorobenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3ClF2O/c8-5-1-4(3-11)6(9)2-7(5)10/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQYSGEFOABIZKR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC(=C1Cl)F)F)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3ClF2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90652911
Record name 5-Chloro-2,4-difluorobenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90652911
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

176.55 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

695187-29-2
Record name 5-Chloro-2,4-difluorobenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90652911
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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